molecular formula C9H10ClNO2 B12507908 Methyl 4-chloro-5,6-dimethylpyridine-2-carboxylate

Methyl 4-chloro-5,6-dimethylpyridine-2-carboxylate

Cat. No.: B12507908
M. Wt: 199.63 g/mol
InChI Key: UQEDUNCUGPAYQT-UHFFFAOYSA-N
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Description

Methyl 4-chloro-5,6-dimethylpyridine-2-carboxylate is an organic compound belonging to the pyridine family It is characterized by a pyridine ring substituted with a methyl ester group at the 2-position, a chlorine atom at the 4-position, and two methyl groups at the 5 and 6 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-chloro-5,6-dimethylpyridine-2-carboxylate typically involves the chlorination of 5,6-dimethylpyridine-2-carboxylic acid followed by esterification. One common method is as follows:

    Chlorination: 5,6-dimethylpyridine-2-carboxylic acid is treated with thionyl chloride (SOCl₂) to introduce the chlorine atom at the 4-position.

    Esterification: The resulting 4-chloro-5,6-dimethylpyridine-2-carboxylic acid chloride is then reacted with methanol in the presence of a base, such as pyridine, to form the methyl ester.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the production process.

Types of Reactions:

    Substitution Reactions: The chlorine atom at the 4-position can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form substituted derivatives.

    Oxidation and Reduction: The methyl groups at the 5 and 6 positions can be oxidized to form corresponding alcohols or ketones. Reduction reactions can also be performed to modify the functional groups.

    Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide (NaN₃) or potassium thiocyanate (KSCN) can be used in the presence of a suitable solvent like dimethylformamide (DMF).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be applied for ester hydrolysis.

Major Products:

  • Substituted derivatives with various functional groups.
  • Alcohols or ketones from oxidation reactions.
  • Carboxylic acids from ester hydrolysis.

Scientific Research Applications

Methyl 4-chloro-5,6-dimethylpyridine-2-carboxylate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is explored for its potential biological activities, such as antimicrobial or anticancer properties.

    Material Science: It can be used in the development of novel materials with specific properties, such as polymers or catalysts.

    Chemical Biology: Researchers use it to study the interactions of small molecules with biological targets, aiding in the discovery of new drugs or therapeutic agents.

Mechanism of Action

The mechanism of action of Methyl 4-chloro-5,6-dimethylpyridine-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The chlorine atom and ester group can participate in binding interactions, while the pyridine ring provides a scaffold for molecular recognition. The exact pathways and molecular targets involved vary based on the specific biological context.

Comparison with Similar Compounds

    Methyl 4-chloropyridine-2-carboxylate: Lacks the methyl groups at the 5 and 6 positions.

    Methyl 5,6-dimethylpyridine-2-carboxylate: Lacks the chlorine atom at the 4-position.

    4-Chloro-5,6-dimethylpyridine-2-carboxylic acid: The carboxylic acid analog of the ester compound.

Uniqueness: Methyl 4-chloro-5,6-dimethylpyridine-2-carboxylate is unique due to the combination of its functional groups, which confer specific reactivity and potential biological activity. The presence of both chlorine and ester groups allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

methyl 4-chloro-5,6-dimethylpyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2/c1-5-6(2)11-8(4-7(5)10)9(12)13-3/h4H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQEDUNCUGPAYQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(C=C1Cl)C(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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